1,1,1,3-Tetrachlorotridecane

Übersicht

Beschreibung

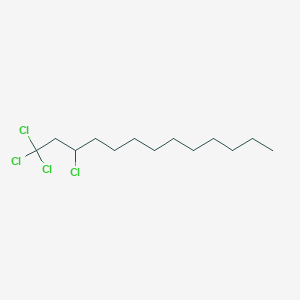

1,1,1,3-Tetrachlorotridecane is a chlorinated hydrocarbon with the molecular formula C13H24Cl4 and a molecular weight of 322.14 g/mol . This compound is known for its use in various industrial applications, including as a solvent, degreaser, and lubricant. Its unique chemical properties also make it valuable in medical and environmental research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,1,1,3-Tetrachlorotridecane can be synthesized through the chlorination of tridecane. The reaction typically involves the use of chlorine gas in the presence of a catalyst, such as iron or aluminum chloride, under controlled temperature and pressure conditions . The reaction proceeds via a free radical mechanism, where chlorine radicals substitute hydrogen atoms on the tridecane molecule, resulting in the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound is often carried out in large-scale reactors designed for continuous operation. The process involves the continuous introduction of tridecane and chlorine gas into the reactor, where they react in the presence of a solid oxide catalyst . The reaction conditions are optimized to achieve high conversion rates and selectivity, with minimal by-products and waste.

Analyse Chemischer Reaktionen

Types of Reactions

1,1,1,3-Tetrachlorotridecane undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of strong oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of chlorinated carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of less chlorinated hydrocarbons.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous solution or ammonia in anhydrous conditions.

Major Products Formed

Oxidation: Chlorinated carboxylic acids.

Reduction: Less chlorinated hydrocarbons.

Substitution: Hydroxylated or aminated derivatives of tridecane.

Wissenschaftliche Forschungsanwendungen

Lubricants

1,1,1,3-Tetrachlorotridecane is utilized as a high-temperature lubricant in metalworking processes. Its thermal stability and low volatility make it ideal for environments where equipment operates under significant heat and pressure.

Flame Retardants

In the plastics industry, this compound is used as a flame retardant additive. Its ability to reduce flammability in materials is crucial for safety in products ranging from consumer goods to construction materials.

Plasticizers

As a plasticizer in vinyl plastics, this compound enhances flexibility and durability. This application is particularly relevant in the production of flexible PVC products.

Environmental Impact and Safety Assessments

The environmental persistence of chlorinated paraffins like this compound raises concerns regarding bioaccumulation and toxicity. Studies indicate that while occupational exposure risks are low for workers handling these compounds , environmental assessments reveal potential risks to aquatic organisms due to their tendency to partition into sediments and bioaccumulate in food webs .

Case Study 1: Occupational Exposure Assessment

A risk assessment conducted by the EPA evaluated occupational exposures to MCCPs including this compound. The findings indicated minimal risk from dermal or inhalation exposure during typical industrial use scenarios .

Case Study 2: Environmental Monitoring

Research has shown that medium-chain chlorinated paraffins are prevalent in sediment samples collected from various water bodies. The persistence of these compounds suggests that they may pose long-term ecological risks . Monitoring studies have reported that concentrations of MCCPs can exceed safe levels for aquatic life.

Data Table: Applications Overview

| Application | Description | Benefits |

|---|---|---|

| Lubricants | High-temperature lubricant for metalworking | Thermal stability under extreme conditions |

| Flame Retardants | Additive in plastics to reduce flammability | Enhanced safety in consumer and industrial goods |

| Plasticizers | Improves flexibility in vinyl products | Increased durability and usability |

Wirkmechanismus

The mechanism by which 1,1,1,3-tetrachlorotridecane exerts its effects involves interactions with cellular membranes and proteins. The compound’s chlorinated structure allows it to integrate into lipid bilayers, disrupting membrane integrity and function. Additionally, it can interact with enzymes and other proteins, altering their activity and leading to various biochemical effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,1,1-Trichlorotridecane: A similar chlorinated hydrocarbon with one less chlorine atom.

1,1,1,2-Tetrachlorotridecane: Another isomer with a different chlorine atom arrangement.

1,1,1,3-Tetrachloropropane: A shorter chain chlorinated hydrocarbon with similar properties.

Uniqueness

1,1,1,3-Tetrachlorotridecane is unique due to its specific chlorine atom arrangement, which imparts distinct chemical and physical properties. This arrangement influences its reactivity, solubility, and interactions with biological systems, making it valuable for specific industrial and research applications .

Biologische Aktivität

1,1,1,3-Tetrachlorotridecane (C13H26Cl4) is a chlorinated hydrocarbon that has garnered attention due to its potential biological activity and environmental impact. As a member of the medium-chain chlorinated paraffins (MCCPs), its properties and effects on biological systems are critical for understanding its safety and ecological consequences.

- Molecular Formula: C13H26Cl4

- Molecular Weight: 347.05 g/mol

- Structure: The compound features a long carbon chain with four chlorine atoms attached, which significantly influences its biological interactions.

Toxicological Profile

Research indicates that chlorinated paraffins, including this compound, exhibit varying degrees of toxicity depending on their chain length and degree of chlorination. Key findings include:

- Bioaccumulation Potential: Studies suggest that shorter and less chlorinated compounds are more readily absorbed by organisms but may also be excreted or degraded post-absorption. In contrast, longer and more highly chlorinated compounds tend to resist absorption across cellular membranes and accumulate in tissues less effectively .

- Aquatic Toxicity: The compound has been shown to pose risks to aquatic life. For instance, acute toxicity tests on Daphnia magna indicated low NOEC (No Observed Effect Concentration) values, suggesting significant ecological risks when released into aquatic environments .

| Organism | Test Type | NOEC (mg/L) | LOEC (mg/L) |

|---|---|---|---|

| Daphnia magna | Acute immobilization | 0.01 | 0.018 |

| Hyalella azteca | Sediment-dwelling invertebrates | 130 | 270 |

| Eisenia fetida | Earthworm reproduction | 79 | 280 |

Endocrine Disruption

Emerging studies suggest that chlorinated paraffins can act as endocrine disruptors, potentially interfering with hormonal systems in wildlife and humans. This disruption could lead to developmental and reproductive issues in various species .

Persistence and Bioaccumulation

This compound is classified as very persistent and very bioaccumulative (vPvB). This classification raises concerns regarding its long-term environmental effects, particularly in aquatic ecosystems where it can accumulate in sediments and biota .

Case Studies

A notable case study examined the presence of MCCPs in human breast milk, revealing that these compounds can bioaccumulate through the food chain and pose health risks to humans . The study highlighted the need for ongoing monitoring of chlorinated hydrocarbons in both environmental samples and human tissues.

Regulatory Perspective

The U.S. Environmental Protection Agency (EPA) has conducted assessments under the Toxic Substances Control Act (TSCA) to evaluate the risks associated with MCCPs. These assessments have indicated low risks for occupational exposure but raised alarms about potential environmental impacts on aquatic organisms due to chronic exposure scenarios .

Eigenschaften

IUPAC Name |

1,1,1,3-tetrachlorotridecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24Cl4/c1-2-3-4-5-6-7-8-9-10-12(14)11-13(15,16)17/h12H,2-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWNXCNIVGYYYPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(CC(Cl)(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90447445 | |

| Record name | 1,1,1,3-tetrachlorotridecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90447445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67095-50-5 | |

| Record name | 1,1,1,3-tetrachlorotridecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90447445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.